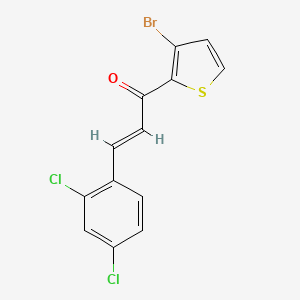
1-(3-Bromo-2-thienyl)-3-(2,4-dichlorophenyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-2-thienyl)-3-(2,4-dichlorophenyl)-2-propen-1-one is a synthetic molecule that has been studied extensively in the scientific literature. It is a compound of the phenylpropene class, and is composed of the elements bromine, sulfur, chlorine, carbon, and hydrogen. It has been used in a variety of research applications, from drug design to molecular biology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
科学研究应用
1-(3-Bromo-2-thienyl)-3-(2,4-dichlorophenyl)-2-propen-1-one has been used in a variety of scientific research applications. It has been studied as a potential drug target for the treatment of cancer and other diseases. It has also been used in the development of pesticides and herbicides, as well as in the synthesis of other compounds. In addition, it has been used in the study of molecular biology, as it has been found to be a substrate for a variety of enzymes.
作用机制
The mechanism of action of 1-(3-Bromo-2-thienyl)-3-(2,4-dichlorophenyl)-2-propen-1-one is still not fully understood. However, it is believed to interact with certain enzymes, such as cytochrome P450, to produce a variety of different products. It is also believed to interact with certain proteins, such as the protein tyrosine kinases, to produce a variety of different products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-Bromo-2-thienyl)-3-(2,4-dichlorophenyl)-2-propen-1-one are still being studied. In general, it is believed to have anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been found to have a variety of effects on the cardiovascular system, including the regulation of blood pressure. In addition, it has been found to have a variety of effects on the nervous system, including the regulation of neurotransmitter levels.
实验室实验的优点和局限性
1-(3-Bromo-2-thienyl)-3-(2,4-dichlorophenyl)-2-propen-1-one has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is relatively stable. Additionally, it is relatively inexpensive and has a wide range of applications. One limitation is that it is not very soluble in water, which can make it difficult to work with in some experiments.
未来方向
1-(3-Bromo-2-thienyl)-3-(2,4-dichlorophenyl)-2-propen-1-one has a number of potential future research applications. One potential direction is in the development of new drugs and treatments for diseases, such as cancer and other illnesses. Additionally, it may be used in the development of new pesticides and herbicides, as well as in the synthesis of other compounds. Additionally, it may be used to study molecular biology, as it has been found to be a substrate for a variety of enzymes. Finally, it may be used in the study of biochemical and physiological effects, as it has been found to have a variety of effects on the cardiovascular system, the nervous system, and other systems.
合成方法
1-(3-Bromo-2-thienyl)-3-(2,4-dichlorophenyl)-2-propen-1-one can be synthesized by a number of methods. The most common method is a reaction between 3-bromo-2-thienyl chloride and 2,4-dichlorophenyl magnesium bromide. This reaction produces a product that is a mixture of the desired molecule and other byproducts. Other methods of synthesis include the reaction of 3-bromo-2-thienyl bromide with 2,4-dichlorophenyl magnesium chloride, and the reaction of 3-bromo-2-thienyl bromide with 2,4-dichlorophenol.
属性
IUPAC Name |
(E)-1-(3-bromothiophen-2-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl2OS/c14-10-5-6-18-13(10)12(17)4-2-8-1-3-9(15)7-11(8)16/h1-7H/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEGOCUVLRQRNU-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC(=O)C2=C(C=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/C(=O)C2=C(C=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-benzyl-8-[(2Z)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
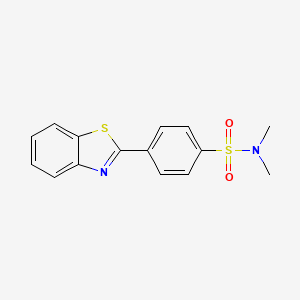
![4-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)butanamide](/img/structure/B2849765.png)
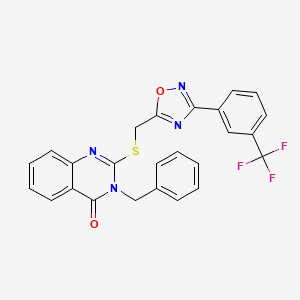


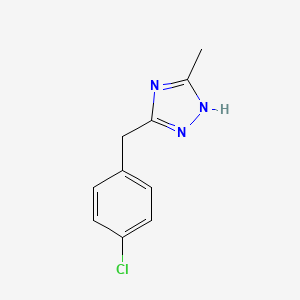
![Tert-butyl 3-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2849772.png)
![Ethyl 2-(2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2849773.png)
![N-{3-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2849775.png)
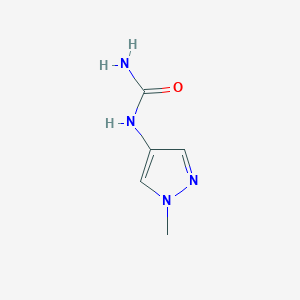

![4-isopropoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2849784.png)
![3,4-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2849785.png)